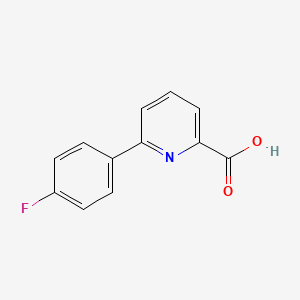

6-(4-Fluorophenyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEVXEKXCIBZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610616 | |

| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863704-60-3 | |

| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 6-(4-Fluorophenyl)picolinic Acid (CAS 863704-60-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)picolinic acid is a substituted pyridine carboxylic acid. Picolinic acid and its derivatives are recognized as "privileged" structural motifs in medicinal chemistry and agrochemical research, serving as versatile scaffolds for the development of a wide range of biologically active molecules.[1] While specific in-depth biological data for this compound is not extensively available in public literature, this document provides a comprehensive summary of its chemical properties, synthesis, and potential applications based on the activities of structurally related compounds. This profile is intended to serve as a foundational resource for researchers interested in exploring the potential of this molecule.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value | Source(s) |

| CAS Number | 863704-60-3 | [2] |

| Molecular Formula | C₁₂H₈FNO₂ | [2] |

| Molecular Weight | 217.20 g/mol | [2] |

| IUPAC Name | 6-(4-fluorophenyl)pyridine-2-carboxylic acid | - |

| Synonyms | 2-Pyridinecarboxylic acid, 6-(4-fluorophenyl)-; 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid | [2] |

| Appearance | White to off-white solid | General chemical catalogs |

| Solubility | Slightly soluble in water. Soluble in organic solvents like DMSO and methanol. | [3] |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes common for biaryl compounds. A general and widely applicable method is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed coupling of a pyridine-based boronic acid or ester with an aryl halide.

A plausible synthetic workflow is outlined below:

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Reaction Setup: To a solution of a 6-halopicolinic acid ester (1 equivalent) and 4-fluorophenylboronic acid (1.2-1.5 equivalents) in a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents) and a base (e.g., sodium carbonate or potassium carbonate, 2-3 equivalents) are added.

-

Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the coupled ester intermediate.

-

Hydrolysis: The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete. The reaction is then cooled, and the alcohol is removed under reduced pressure. The aqueous solution is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the final product, this compound. The solid is collected by filtration, washed with water, and dried.

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data from related compounds.[4][5][6]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aromatic protons on the pyridine ring (typically 3 protons) would appear in the downfield region (δ 7.5-8.5 ppm).- Aromatic protons on the 4-fluorophenyl ring (typically 4 protons) would also be in the aromatic region, likely showing coupling to the fluorine atom.- The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons would appear in the range of δ 120-160 ppm.- The carbon of the carboxylic acid group (C=O) would be significantly downfield (δ 165-185 ppm).- The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. |

| Mass Spectrometry | - The molecular ion peak ([M]⁺ or [M-H]⁻) should be observed at m/z corresponding to the molecular weight (217.20).- Common fragmentation patterns for carboxylic acids include the loss of H₂O (m/z 199) and COOH (m/z 172). |

Potential Applications and Areas for Research

Although direct biological studies on this compound are scarce, the picolinic acid scaffold is a key component in several classes of bioactive molecules. This suggests potential avenues for investigation for the title compound.

Agrochemicals: Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[7][8][9] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. The mechanism of action involves binding to auxin receptors, such as the F-box protein TIR1/AFB family.[9]

Given that other 6-aryl-picolinic acids exhibit potent herbicidal activity, this compound represents a valuable candidate for screening in herbicidal assays.[8]

Drug Discovery and Development

The picolinic acid scaffold is present in numerous compounds investigated for therapeutic applications, particularly as kinase inhibitors.[10][11]

-

Aurora Kinase Inhibition: Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers. Several small molecule inhibitors targeting Aurora kinases feature scaffolds that could be conceptually related to picolinic acid derivatives.[12][13][14]

-

c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in tumorigenesis and metastasis, making it an attractive target for cancer therapy. Picolinamide and related structures have been explored as scaffolds for c-Met inhibitors.[15][16][17][18]

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 863704-60-3 | this compound - Synblock [synblock.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. {Supplementary Data} [rsc.org]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. mdpi.com [mdpi.com]

- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Aurora-A kinase inhibitor scaffolds and binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of a selective c-MET inhibitor with a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio-conferences.org [bio-conferences.org]

An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-Fluorophenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)picolinic acid is a pyridinecarboxylic acid derivative with a fluorophenyl substituent. Picolinic acid and its derivatives are of significant interest in various fields, including agriculture and medicine, due to their biological activities. Notably, certain picolinic acid derivatives function as synthetic auxin herbicides. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its potential biological signaling pathways.

Core Physiochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₂H₈FNO₂ | [1] |

| Molecular Weight | 217.20 g/mol | [1] |

| CAS Number | 863704-60-3 | [1] |

| Predicted Melting Point | 145-165 °C | |

| Predicted Boiling Point | 394.9 °C at 760 mmHg | |

| Predicted Water Solubility (LogS) | -2.5 to -3.5 | |

| Predicted pKa | 2.5-3.5 (acidic), 1.5-2.5 (basic) | |

| Predicted logP | 2.5-3.0 |

Note: Predicted values are computationally generated and should be confirmed by experimental data.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development and scientific research. The following sections detail standard experimental protocols for measuring the key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting range typically indicates a pure substance.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2][3] The tube is then tapped gently to ensure the sample is compact.[2][3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point. A preliminary, faster heating can be done to determine an approximate melting range.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]

n-Octanol/Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution in biological systems.[4]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated by shaking them together for 24 hours, followed by separation of the two phases.[5][6]

-

Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases.

-

Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a flask. The flask is shaken for a set period (e.g., 1-24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.[6]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[4]

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and receptor binding.[7][8][9][10]

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (typically around 1 mM) is prepared in a suitable solvent, often a co-solvent mixture (e.g., methanol/water) for sparingly soluble compounds.[7][8] The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[7][8]

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is continuously stirred.[7][8]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments.[7][8]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the acid has been neutralized.[9]

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

Aqueous solubility is a key determinant of a drug's oral bioavailability.[11][12][13]

Methodology:

-

Solution Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate buffer at a specific pH) in a sealed flask.[11][12]

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[11][12]

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[11]

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Solubility Determination: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Biological Signaling Pathways

Picolinic acid and its derivatives have been shown to interact with key biological pathways. The following diagrams illustrate two such pathways that may be relevant to the biological activity of this compound.

Synthetic Auxin Herbicidal Action

Derivatives of picolinic acid are known to act as synthetic auxins, a class of herbicides. They mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant. This action is mediated through the TIR1/AFB family of auxin receptors, with picolinate auxins showing a preference for the AFB5 receptor.[14][15][16]

Caption: Synthetic auxin pathway involving AFB5 receptor.

Potential Immunomodulatory Effect via c-Myc Inhibition

Picolinic acid, the parent compound of this compound, is a tryptophan metabolite that can suppress the proliferation and metabolic activity of CD4+ T cells. One of the proposed mechanisms is the inhibition of c-Myc activation.[17][18][19][20][21]

Caption: T-cell activation and potential inhibition by picolinic acid derivatives.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, offering valuable data and experimental protocols for researchers in drug discovery and development. The provided visualizations of potential biological pathways offer insights into its herbicidal and potential immunomodulatory activities. While predicted values are presented, experimental verification of these properties is crucial for their application in scientific and developmental contexts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. academic.oup.com [academic.oup.com]

- 16. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The transcription factor Myc controls metabolic reprogramming upon T lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of how Myc controls T cell proteomes and metabolic pathways during T cell activation | eLife [elifesciences.org]

- 20. Quantitative analysis of how Myc controls T cell proteomes and metabolic pathways during T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to 6-(4-Fluorophenyl)picolinic Acid: Structure, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)picolinic acid is a substituted aromatic carboxylic acid belonging to the picolinic acid family. Picolinic acid and its derivatives are a significant class of compounds in medicinal chemistry and agrochemistry, known for a wide range of biological activities, including herbicidal, anticancer, and enzyme inhibitory properties.[1][2] The introduction of a 4-fluorophenyl group at the 6-position of the picolinic acid scaffold can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, alongside a discussion of the biological context of the broader class of 6-aryl-picolinic acids.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a pyridine ring with a carboxylic acid group at the 2-position and a 4-fluorophenyl substituent at the 6-position.

Molecular Structure:

Table 1: Chemical Identification of this compound [3][4]

| Identifier | Value |

| IUPAC Name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid |

| CAS Number | 863704-60-3 |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| Synonyms | 2-Pyridinecarboxylic acid, 6-(4-fluorophenyl)-; 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid |

Synthesis

A common and effective method for the synthesis of 6-aryl-picolinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, this would typically involve the coupling of a 6-halopicolinic acid derivative with a 4-fluorophenylboronic acid.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling to synthesize 6-aryl-picolinic acid derivatives. Please note that specific reaction conditions may need to be optimized for the synthesis of this compound.

Workflow for Suzuki-Miyaura Coupling:

Detailed Steps:

-

Reactant Preparation: A 6-halopicolinic acid ester (e.g., methyl 6-chloropicolinate) and 4-fluorophenylboronic acid are weighed and added to a reaction flask.

-

Reaction Setup: The reactants are dissolved in a suitable solvent system, such as a mixture of toluene and water. A base, typically an inorganic carbonate like potassium carbonate, is added, followed by a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0).

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Hydrolysis (if applicable): If an ester was used as the starting material, the purified product is then hydrolyzed to the carboxylic acid, typically by treatment with a base (e.g., sodium hydroxide) followed by acidification.

Characterization

Spectroscopic Data of a Related Compound: 2-(4-Fluorophenyl)pyridine

For reference, the ¹H and ¹³C NMR data for the closely related compound 2-(4-Fluorophenyl)pyridine are presented below. The presence of the carboxylic acid group in this compound would be expected to cause downfield shifts of the adjacent pyridine protons and carbons.

Table 2: NMR Data for 2-(4-Fluorophenyl)pyridine

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | 8.73 – 8.61 (m, 1H), 8.04 – 7.93 (m, 2H), 7.80 – 7.73 (m, 1H), 7.72 – 7.65 (m, 1H), 7.25 – 7.21 (m, 1H), 7.20 – 7.11 (m, 2H) |

| ¹³C NMR | 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz) |

Predicted Spectroscopic Characteristics of this compound

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals for the pyridine and phenyl protons, likely in the aromatic region (7.0-9.0 ppm). A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |

| ¹³C NMR | Signals for the pyridine and phenyl carbons. A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-185 ppm. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 217.20. Fragmentation may involve the loss of CO₂ (44 amu) or the carboxylic acid group (45 amu). |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹). C-F stretching vibrations (around 1250-1000 cm⁻¹). Aromatic C-H and C=C stretching vibrations. |

Biological Activity and Signaling Pathway

While specific biological data for this compound is not extensively documented in publicly accessible literature, the broader class of 6-aryl-picolinic acids has been well-established as potent synthetic auxin herbicides.[4][5]

Mechanism of Action as a Synthetic Auxin Herbicide

Synthetic auxin herbicides mimic the action of the natural plant hormone auxin, but at supra-physiological concentrations, leading to uncontrolled growth and ultimately, plant death. The primary target of these herbicides is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[6]

Signaling Pathway of 6-Aryl-Picolinic Acid Herbicides:

Pathway Description:

-

Binding to Receptor: The 6-aryl-picolinic acid molecule binds to the auxin co-receptor, typically an F-box protein such as AFB5.[4][6]

-

Formation of a Co-receptor Complex: This binding event facilitates the formation of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFAFB5).

-

Recruitment of Repressor: The SCFAFB5-auxin complex recruits Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.

-

Ubiquitination and Degradation: The Aux/IAA proteins are then polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome.[3]

-

Activation of Gene Expression: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to their uncontrolled expression.

-

Physiological Disruption and Plant Death: This aberrant gene expression results in a cascade of physiological disruptions, including epinastic growth, ethylene production, and ultimately, cell death and necrosis of the plant.[3]

Conclusion

This compound is a molecule of interest within the broader class of picolinic acid derivatives. While detailed, publicly available experimental data on this specific compound is limited, its structural similarity to known bioactive molecules, particularly synthetic auxin herbicides, suggests potential for biological activity. The general synthetic route via Suzuki-Miyaura coupling provides a viable method for its preparation. Further research is warranted to fully characterize this compound and explore its potential applications in agrochemistry or medicinal chemistry. This guide serves as a foundational resource for researchers and professionals, summarizing the current knowledge and providing a framework for future investigation.

References

- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 6-(4-Fluorophenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 6-(4-Fluorophenyl)picolinic acid (C₁₂H₈FNO₂; Molecular Weight: 217.20 g/mol ) and the methodologies for their acquisition. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on the predicted spectral characteristics based on its chemical structure, alongside established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of its structural features, including a picolinic acid moiety and a 4-fluorophenyl group.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyridine-H (positions 3, 4, 5) | 7.5 - 8.5 | Doublet, Triplet, Doublet of doublets | 3H |

| Phenyl-H (positions 2', 3', 5', 6') | 7.0 - 8.2 | Multiplet (likely two doublets of doublets) | 4H |

| Carboxylic Acid-H | > 10 | Singlet (broad) | 1H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Pyridine C-F | 160 - 165 (d, JC-F) |

| Aromatic C-H & C-C | 115 - 155 |

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C & C=N (Aromatic Rings) | 1450 - 1600 | Medium to Strong |

| C-F | 1000 - 1400 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 |

| Predicted [M]⁺ (m/z) | 217.0539 |

| Predicted [M+H]⁺ (m/z) | 218.0617 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Use a 90-degree pulse angle and a relaxation delay appropriate for quaternary carbons if present.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Optimize the ionization source parameters to achieve a stable signal of the molecular ion.

-

Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective, while positive ion mode ([M+H]⁺) is also common.

-

The high-resolution measurement will provide the accurate mass of the molecular ion, which can be used to confirm the elemental formula.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to data analysis in the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide to the Solubility of 6-(4-Fluorophenyl)picolinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)picolinic acid is a pyridinecarboxylic acid derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is a critical parameter for its application in drug discovery, process development, and formulation. Solubility data informs solvent selection for synthesis, purification, and the preparation of formulations for biological screening.

Quantitative Solubility Data (Reference)

As a proxy to understand the potential solubility characteristics of this compound, the following data for the parent compound, picolinic acid (2-pyridinecarboxylic acid), is provided. These values were determined using the gravimetric method and demonstrate the solubility in polar protic and aprotic solvents.[1][2] It is important to note that the fluorine substitution on the phenyl ring of this compound will influence its polarity and intermolecular interactions, likely altering its solubility profile compared to the unsubstituted picolinic acid.

Table 1: Equilibrium Solubility of Picolinic Acid in Various Solvents [1][2]

| Solvent | Temperature (K) | Mole Fraction (x) | Solubility (g/kg of solvent) |

| Water | 293.15 | 0.133 | 862.5 |

| 298.15 | 0.145 | 963.1 | |

| 303.15 | 0.158 | 1085.0 | |

| 308.15 | 0.171 | 1215.1 | |

| 313.15 | 0.186 | 1373.9 | |

| Ethanol | 293.15 | 0.015 | 57.1 |

| 298.15 | 0.018 | 68.2 | |

| 303.15 | 0.021 | 81.3 | |

| 308.15 | 0.024 | 95.3 | |

| 313.15 | 0.028 | 113.1 | |

| Acetonitrile | 293.15 | 0.005 | 17.0 |

| 298.15 | 0.006 | 20.3 | |

| 303.15 | 0.007 | 24.1 | |

| 308.15 | 0.008 | 28.5 | |

| 313.15 | 0.010 | 34.0 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies appropriate for determining the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique for determining thermodynamic solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the solute by mass after solvent evaporation.[3][4][5][6]

Objective: To determine the mass of solute that dissolves in a given mass of solvent at a specific temperature to achieve a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance (±0.1 mg)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Pre-weighed, solvent-resistant containers (e.g., glass vials)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in solution remains constant over time, which can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h).[3]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed container. This step must be performed quickly and at the experimental temperature to prevent precipitation of the solute.

-

-

Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely. This can be achieved by placing the container in a drying oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.

-

After complete evaporation, cool the container in a desiccator to room temperature and weigh it again. Repeat the drying and weighing process until a constant mass is obtained.[6]

-

-

Calculation:

-

Mass of the empty container = M₁

-

Mass of the container + saturated solution = M₂

-

Mass of the container + dry solute = M₃

-

Mass of the dissolved solute = M₃ - M₁

-

Mass of the solvent = M₂ - M₃

-

Solubility ( g/100 g solvent) = [(M₃ - M₁) / (M₂ - M₃)] × 100

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range.[7][8] It is a rapid and high-throughput alternative to the gravimetric method but requires the initial development of a calibration curve.

Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (or other cuvettes compatible with the solvent)

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest (UV-grade)

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements will be taken at this wavelength.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations by accurately weighing the compound and dissolving it in known volumes of the solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear and adhere to the Beer-Lambert law. The equation of the line (y = mx + c) will be used to calculate the concentration of unknown samples.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Procedure steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to ensure the absorbance measurement falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound.

-

General Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound, integrating both the gravimetric and spectroscopic methods.

Caption: General workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for researchers to generate this critical information. The provided solubility data for the parent compound, picolinic acid, serves as a useful, albeit approximate, reference point. By employing the detailed gravimetric or UV-Vis spectrophotometry protocols outlined, scientists can systematically and accurately determine the solubility of this compound, enabling its effective use in further research and development endeavors.

References

- 1. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. measurlabs.com [measurlabs.com]

- 8. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

The Dawn of a New Class of Herbicides: A Technical Guide to the Discovery and History of 6-Aryl-Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-aryl-picolinic acids represent a significant advancement in the field of synthetic auxin herbicides, offering potent and selective control of broadleaf weeds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of this important class of molecules. By presenting detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows, this document serves as a comprehensive resource for professionals engaged in herbicide research and development.

The journey of 6-aryl-picolinic acids is built upon the foundational understanding of picolinic acid and its derivatives as plant growth regulators. Picolinic acid, a simple derivative of pyridine, has been known since the 19th century. However, its potential in agriculture was not realized until the mid-20th century with the development of compounds like picloram and clopyralid.[1] A pivotal breakthrough occurred in 2015 with the discovery that the substitution of a phenyl group at the 6-position of the picolinate scaffold dramatically enhances herbicidal efficacy, leading to the development of next-generation herbicides such as halauxifen-methyl and florpyrauxifen-benzyl.[1][2] This guide delves into the scientific endeavors that led to these discoveries and the subsequent research that continues to refine and expand this chemical class.

Historical Development

The evolution of 6-aryl-picolinic acid herbicides is a story of incremental innovation, building upon a rich history of auxin research.

-

1960s: The commercialization of picloram by Dow Chemical marked the dawn of picolinic acid herbicides. Picloram demonstrated potent control of a wide array of broadleaf weeds, establishing the picolinic acid scaffold as a viable herbicidal agent.[1]

-

1975: Clopyralid was introduced, offering a different weed control spectrum and improved crop selectivity compared to picloram.[1]

-

2005: Aminopyralid , another derivative of picloram, was launched, providing effective weed management at lower application rates.[2]

-

2015: A significant leap forward was made with the discovery that replacing the 6-chloro substituent with an aryl group resulted in compounds with substantially increased herbicidal activity. This led to the development of the first 6-aryl-picolinate herbicides, halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[1][2]

-

Present: Ongoing research focuses on the synthesis of novel 6-aryl-picolinic acid derivatives with diverse aryl and heteroaryl substituents, such as pyrazolyl groups, to further enhance potency, broaden the weed control spectrum, and improve crop safety.[2][3]

Mechanism of Action: Hijacking the Auxin Signaling Pathway

6-Aryl-picolinic acids function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). They exert their herbicidal effects by overstimulating the auxin signaling pathway, leading to uncontrolled growth and ultimately, plant death. The primary target of these herbicides is the F-box protein component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. Specifically, picolinic acid-based herbicides have been shown to preferentially bind to the Auxin Signaling F-box 5 (AFB5) receptor.[4][5]

The binding of a 6-aryl-picolinic acid molecule to AFB5 initiates a cascade of events:

-

Co-receptor Complex Formation: The herbicide-AFB5 complex acts as a molecular glue, promoting the interaction between the SCFAFB5 complex and Aux/IAA transcriptional repressor proteins.

-

Ubiquitination and Degradation: This interaction targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.

-

De-repression of Auxin Response Factors (ARFs): The degradation of Aux/IAA proteins releases the Auxin Response Factors (ARFs) they were inhibiting.

-

Gene Transcription Activation: The now-active ARFs bind to auxin-responsive elements in the promoters of various genes, leading to their transcription.

-

Physiological Effects: The over-expression of these genes results in a variety of physiological disruptions, including epinastic growth, tissue swelling, and ultimately, plant death.

Synthesis of 6-Aryl-Picolinic Acids

The synthesis of 6-aryl-picolinic acids typically involves a multi-step process, with the key transformation being the formation of the biaryl bond between the picolinic acid core and the aryl substituent. The Suzuki-Miyaura cross-coupling reaction is a widely employed and efficient method for this purpose.

Experimental Protocols

1. Synthesis of Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Halauxifen-methyl intermediate)

This protocol is adapted from methodologies described in the patent literature.[1][6]

-

Step 1: Borylation of 2-chloro-6-fluoroanisole.

-

To a solution of 2-chloro-6-fluoroanisole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like n-butyllithium at a low temperature (e.g., -78 °C).

-

After stirring for a specified time, add a trialkyl borate, such as trimethyl borate, and allow the reaction to warm to room temperature.

-

Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) to yield the corresponding boronic acid.

-

-

Step 2: Suzuki-Miyaura Coupling.

-

In a reaction vessel, combine the aryl boronic acid from Step 1, methyl 4-amino-3,6-dichloropicolinate, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture and heat under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After cooling, perform a standard aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-picolinate.

-

-

Step 3: Deprotection (if necessary).

-

If protecting groups were used on the amino functionality of the picolinate starting material, they are removed in this step. For example, an acetyl protecting group can be removed by acid- or base-catalyzed hydrolysis.

-

2. In Vivo Herbicidal Activity Assays

These protocols are based on standard greenhouse evaluation procedures for herbicides.[7][8]

-

Post-Emergence Assay:

-

Plant Preparation: Grow target weed species (e.g., Amaranthus retroflexus, Galium aparine) and a crop species (e.g., wheat) in pots containing a standardized potting mix in a greenhouse under controlled conditions (temperature, light, humidity).

-

Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), apply the test compounds, formulated in a suitable solvent with a surfactant, using a calibrated laboratory spray chamber to ensure uniform application at various dose rates (e.g., g/ha).

-

Data Collection: Visually assess plant injury (e.g., chlorosis, necrosis, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% rating scale (0 = no effect, 100 = complete kill). At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.

-

-

Pre-Emergence Assay:

-

Assay Setup: Fill pots with soil and sow a known number of seeds of the target weed species.

-

Herbicide Application: Apply the test compounds to the soil surface using a calibrated sprayer.

-

Incubation: Place the pots in a greenhouse and water as needed.

-

Data Collection: After a set period (e.g., 21 days), count the number of emerged seedlings and assess their vigor. Calculate the percentage of emergence inhibition compared to an untreated control.

-

Quantitative Data on Herbicidal Activity

The efficacy of 6-aryl-picolinic acids is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays or their effective dose for 50% growth reduction (ED50) in whole-plant bioassays.

Table 1: IC50 Values for Inhibition of Arabidopsis thaliana Root Growth

| Compound | R1 | R2 | R3 | IC50 (µM)[9] |

| V-7 | 4-Cl | CH3 | H | 0.003 |

| V-8 | 4-F | CH3 | H | 0.012 |

| V-2 | 4-CH3 | CF2H | H | 0.005 |

| Picloram | - | - | - | 1.12 |

| Halauxifen-methyl | - | - | - | 0.14 |

Data for compounds V-2, V-7, and V-8 are for 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives.

Table 2: Post-Emergence Herbicidal Activity of Selected 6-Aryl-Picolinic Acid Derivatives

| Compound | Application Rate (g/ha) | Weed Species | % Injury (21 DAT)[2][3] |

| V-8 | 300 | Amaranthus retroflexus | >90 |

| C5 | 400 | Broadleaf weeds | >85 |

| Picloram | 300 | Amaranthus retroflexus | ~70 |

| Florpyrauxifen-benzyl | - | Brassica napus | - |

| S202 | 250 µM (in vitro) | Brassica napus root growth | >80% inhibition |

DAT: Days After Treatment. Compound C5 is a 3-chloro-6-pyrazolyl-2-picolinic acid derivative. Compound S202 is a 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid.

Conclusion and Future Perspectives

The discovery and development of 6-aryl-picolinic acids have provided a new and powerful tool for weed management. Their unique mode of action, potent herbicidal activity at low use rates, and favorable environmental profiles make them a valuable asset in modern agriculture. The synthetic strategies, particularly the use of Suzuki-Miyaura cross-coupling, have enabled the rapid exploration of a wide range of structural analogs, leading to the identification of highly active compounds.

Future research in this area will likely focus on several key aspects:

-

Expansion of the Weed Control Spectrum: The synthesis and evaluation of novel derivatives with different aryl and heteroaryl substituents will continue to be a major focus, with the aim of controlling a broader range of weed species, including those that have developed resistance to other herbicide classes.

-

Improvement of Crop Selectivity: Fine-tuning the chemical structure of 6-aryl-picolinic acids to enhance their selectivity in important crops will be crucial for their widespread adoption.

-

Understanding and Managing Resistance: As with any herbicide, the potential for weed resistance is a concern. Research into the molecular basis of resistance to 6-aryl-picolinic acids and the development of effective resistance management strategies will be essential for their long-term sustainability.

-

Optimization of Synthesis and Formulation: The development of more efficient and cost-effective synthetic routes and innovative formulations will contribute to the commercial viability and ease of use of these herbicides.

The in-depth technical information provided in this guide is intended to support and inspire further research and innovation in the field of 6-aryl-picolinic acid herbicides, ultimately contributing to the development of more effective and sustainable solutions for global food production.

References

- 1. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. hracglobal.com [hracglobal.com]

- 6. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Fluorophenyl Group in Picolinic Acid Derivatives: A Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Its unique properties, such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[1][2][3] Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a "privileged" structural motif in drug discovery, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[4][5] This technical guide delves into the pivotal role of the fluorophenyl group in modulating the biological activity of picolinic acid derivatives, offering insights for researchers and professionals in drug development.

The introduction of a fluorophenyl moiety to the picolinic acid scaffold can lead to enhanced therapeutic potential. The fluorine atom can act as a hydrogen bond acceptor, alter the acidity of nearby functional groups, and block sites of metabolism, thereby increasing the bioavailability and in vivo efficacy of the compound.[2][6] This guide will explore the synthesis, biological activities, and mechanisms of action of fluorophenyl-containing picolinic acids, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Synthesis of Fluorophenyl-Substituted Picolinic Acids

The synthesis of picolinic acid derivatives bearing a fluorophenyl group can be achieved through various organic chemistry methodologies. A common strategy involves the coupling of a pre-functionalized picolinic acid core with a fluorophenyl-containing fragment.

General Synthetic Protocol:

A generalized method for the synthesis of fluorophenyl-picolinic acid amides is outlined below. This protocol is based on standard amide bond formation reactions.[7][8]

Materials:

-

Picolinic acid or a suitable derivative

-

Thionyl chloride (SOCl₂) or other activating agents (e.g., HATU)

-

Fluorobenzylamine or a substituted fluorophenyl aniline

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Anhydrous diethyl ether

Procedure:

-

Activation of Picolinic Acid: To a stirred solution of the picolinic acid (1 equivalent) in an anhydrous solvent, add a catalytic amount of N,N-Dimethylformamide (DMF). Carefully add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride.

-

Amide Bond Formation: Dissolve the crude picolinoyl chloride in an anhydrous solvent. In a separate flask, dissolve the fluorobenzylamine or fluorophenyl aniline (1 equivalent) and triethylamine (2 equivalents) in the same anhydrous solvent. Add the amine solution dropwise to the picolinoyl chloride solution at 0 °C. Allow the reaction to stir at room temperature for 6-12 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired fluorophenyl-picolinic acid derivative.

A specific example is the synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, an intermediate for c-Met inhibitors, which involves the acylation of picolinic acid followed by a substitution reaction with 2-fluoro-4-nitrophenol.[9]

Biological Activities of Fluorophenyl-Picolinic Acid Derivatives

The incorporation of a fluorophenyl group has been shown to enhance the biological activity of picolinic acid derivatives across various therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of fluorophenyl-picolinic acid derivatives as anticancer agents. For instance, the introduction of a fluorophenyl group can lead to potent inhibition of key signaling pathways involved in tumor growth and proliferation. Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate is a key intermediate in the synthesis of c-Met inhibitors, a target in cancer therapy.[9]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 (a picolinic acid derivative with a fluorophenyl group) | A549 (Non-small cell lung cancer) | 99.93 | [8] |

| 3-fluoro picolinamide derivative of tyropeptin | Various | Potent cytotoxicity | [10] |

Anticonvulsant Activity

Picolinic acid amides have been investigated for their anticonvulsant properties. A study on new derivatives of picolinic acid found that picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) was the most effective compound in a series of analogs, demonstrating the beneficial effect of the fluorophenyl moiety.[7]

| Compound | Assay | Activity | Reference |

| Picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) | Anticonvulsant Screening Project (ASP) | Most effective of the series | [7] |

Herbicidal Activity

Fluorinated picolinic acid derivatives have also been developed as potent herbicides. These compounds often act as synthetic auxins, disrupting plant growth. The inclusion of a fluorophenyl group can enhance their efficacy.[11]

| Compound Series | Target | Activity | Reference |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Arabidopsis thaliana root growth | Superior inhibitory effects compared to picloram | [11] |

Mechanism of Action: Signaling Pathways

The biological effects of fluorophenyl-picolinic acid derivatives are mediated through their interaction with specific molecular targets and modulation of intracellular signaling pathways.

Inhibition of c-Met Signaling Pathway in Cancer

As previously mentioned, certain fluorophenyl-picolinic acid derivatives are intermediates for c-Met inhibitors. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met pathway is implicated in various cancers.

Modulation of Neuronal Signaling in Anticonvulsant Activity

The exact mechanism of anticonvulsant action for many picolinic acid derivatives is not fully elucidated but is thought to involve the modulation of neurotransmitter systems or ion channels in the central nervous system. The fluorophenyl group can enhance the binding affinity of these compounds to their neuronal targets.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]

Materials:

-

Human cancer cell lines (e.g., A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Fluorophenyl-picolinic acid derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the fluorophenyl-picolinic acid derivative in the growth medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion

The incorporation of a fluorophenyl group into the picolinic acid scaffold is a highly effective strategy for enhancing the biological activity and therapeutic potential of this versatile class of compounds. The unique electronic properties of fluorine can lead to improved pharmacokinetic profiles, increased binding affinities, and novel mechanisms of action. This guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of fluorophenyl-picolinic acid derivatives, supported by quantitative data and detailed protocols. Continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved drug candidates based on this promising chemical motif.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. dovepress.com [dovepress.com]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. public.pensoft.net [public.pensoft.net]

- 9. bio-conferences.org [bio-conferences.org]

- 10. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of 6-(4-Fluorophenyl)picolinic Acid: A Technical Guide

Introduction

Picolinic acid and its derivatives are a class of compounds recognized for their significant biological activities and roles as versatile ligands in coordination chemistry. The introduction of a 4-fluorophenyl group at the 6-position of the picolinic acid scaffold is anticipated to modulate its electronic properties, lipophilicity, and potential for intermolecular interactions, making 6-(4-Fluorophenyl)picolinic acid (6-4-FPPA) a compound of interest for drug development and materials science.

This technical guide outlines a theoretical framework for the comprehensive study of 6-4-FPPA. It details the standard computational and spectroscopic protocols necessary for its characterization, based on established practices for similar molecular structures.

Molecular Profile: this compound

| Property | Value | Reference |

| CAS Number | 863704-60-3 | [1] |

| Molecular Formula | C₁₂H₈FNO₂ | [1] |

| Molecular Weight | 217.20 g/mol | [1] |

| Synonyms | 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid | [1] |

Synthesis and Characterization

While a specific synthesis protocol for 6-4-FPPA was not found, related picolinic acid derivatives are often synthesized via cross-coupling reactions followed by hydrolysis. A plausible synthetic route is outlined below.

Experimental Protocol: Hypothetical Synthesis

-

Suzuki Coupling: A mixture of 6-chloropicolinic acid methyl ester, (4-fluorophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Ester Hydrolysis: The resulting methyl ester is dissolved in a mixture of THF and water, and an excess of a strong base (e.g., LiOH) is added. The reaction is stirred at room temperature until the hydrolysis is complete.

-

Final Product Isolation: The mixture is acidified with HCl, and the precipitated product, this compound, is collected by filtration, washed with water, and dried under vacuum.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. Expected signals would correspond to the protons and carbons of the pyridine and fluorophenyl rings.

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition.

Computational and Theoretical Studies

Density Functional Theory (DFT) is a powerful tool for investigating the structural, electronic, and vibrational properties of molecules.

Computational Protocol: DFT Analysis

-

Geometry Optimization: The molecular structure of 6-4-FPPA is optimized using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). This provides the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to predict the FT-IR spectrum. This analysis also confirms that the optimized structure corresponds to a true energy minimum.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is crucial for understanding the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative stability.

Representative Theoretical Data

The following tables present hypothetical, yet chemically reasonable, quantitative data for 6-4-FPPA, derived from DFT calculations on analogous structures.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C(pyridine)-C(phenyl) | 1.485 | C-C-C (pyridine) | 119.5 |

| C(phenyl)-F | 1.352 | C-C-C (phenyl) | 120.0 |

| C(pyridine)-C(carboxyl) | 1.510 | C(py)-C(ph)-C(ph) | 121.0 |

| C(carboxyl)=O | 1.215 | O=C-OH | 122.5 |

| C(carboxyl)-OH | 1.358 | C(py)-C(carboxyl)=O | 124.0 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3000 (broad) | 3050 | Carboxylic acid O-H stretch |

| ν(C=O) | ~1710 | 1725 | Carboxylic acid C=O stretch |

| ν(C=C, C=N) | ~1600-1450 | 1590, 1510, 1465 | Aromatic ring stretching |

| ν(C-F) | ~1230 | 1245 | C-F stretch |

| δ(O-H) | ~1420 | 1430 | O-H in-plane bend |

Table 3: Frontier Molecular Orbital (FMO) Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Molecular Docking and Drug Development Potential

Molecular docking simulations are essential for predicting the binding affinity and interaction modes of a ligand with a biological target. Picolinic acid derivatives have been explored as inhibitors for various enzymes.

Molecular Docking Protocol

-

Target Selection: A relevant protein target (e.g., a kinase or dehydrogenase) is selected, and its 3D crystal structure is obtained from the Protein Data Bank (PDB).

-

Protein and Ligand Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of 6-4-FPPA is optimized as described in the DFT protocol.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding poses of 6-4-FPPA within the active site of the target protein. A grid box is defined to encompass the binding pocket.

-

Analysis of Results: The resulting poses are ranked based on their binding affinity (e.g., in kcal/mol). The best-ranked pose is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Visualizations

Diagrams are crucial for illustrating complex relationships and workflows. The following are generated using Graphviz (DOT language) based on the methodologies discussed.

Caption: Workflow for the synthesis, characterization, and theoretical analysis of 6-4-FPPA.

Caption: Logical workflow for the DFT-based theoretical study of this compound.

Caption: Signaling pathway for in silico analysis of 6-4-FPPA via molecular docking.

References

6-(4-Fluorophenyl)picolinic Acid: A Scaffolding for Innovation in Drug Discovery and Agrochemical Research

For Immediate Release

[City, State] – December 26, 2025 – 6-(4-Fluorophenyl)picolinic acid, a fluorinated derivative of picolinic acid, is emerging as a significant building block in the synthesis of novel compounds with potential applications in both the pharmaceutical and agricultural sectors. While detailed biological data on the compound itself remains limited in publicly accessible research, its structural motif is a key component in a variety of derivatives exhibiting promising herbicidal and anticancer activities. This technical guide provides an in-depth overview of the known applications of its derivatives, offering insights into the potential research avenues for this compound.

Core Compound Specifications

| Property | Value | Reference |

| CAS Number | 863704-60-3 | [][2] |

| Molecular Formula | C₁₂H₈FNO₂ | [][2] |

| Molecular Weight | 217.20 g/mol | [][2] |

| Synonyms | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | [2] |

Potential Research Applications

The primary research interest in this compound lies in its utility as a versatile scaffold for the synthesis of more complex molecules with tailored biological activities.

Agrochemicals: Herbicidal Activity

Derivatives of 6-aryl-2-picolinic acids are recognized as a notable class of synthetic auxin herbicides.[3] Research into compounds incorporating the this compound backbone has yielded potent herbicidal agents. For instance, a study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, where the aryl group is a 4-fluorophenyl moiety, demonstrated significant herbicidal activity.[3]

Mechanism of Action: Synthetic auxins mimic the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The specific signaling pathway for derivatives of this compound involves the auxin signaling F-box protein 5 (AFB5).[3]

Experimental Workflow for Herbicide Evaluation:

Caption: Workflow for the synthesis and evaluation of herbicidal derivatives.

Drug Development: Anticancer and Enzyme Inhibition Potential

Picolinic acid and its derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents.[4] While direct evidence for the anticancer activity of this compound is not yet available, its structural analogs and derivatives of the broader picolinic acid class have shown promise. For example, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate serves as an intermediate in the synthesis of c-Met inhibitors, a target in cancer therapy.[5] The c-Met signaling pathway, when abnormally activated, is implicated in tumorigenesis and metastasis.[5]

Potential Signaling Pathway Involvement:

Caption: Potential inhibition of the c-Met signaling pathway by picolinic acid derivatives.

Synthesis and Experimental Protocols